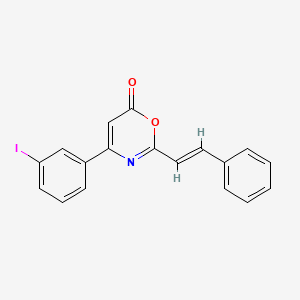
4-(3-iodophenyl)-2-(2-phenylvinyl)-6H-1,3-oxazin-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-iodophenyl)-2-(2-phenylvinyl)-6H-1,3-oxazin-6-one, also known as IOX1, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. IOX1 is a potent inhibitor of histone demethylases, which are enzymes responsible for removing methyl groups from histone proteins. The inhibition of these enzymes has been shown to have a variety of effects on cellular processes, including gene expression, cell differentiation, and cell proliferation.
作用机制
4-(3-iodophenyl)-2-(2-phenylvinyl)-6H-1,3-oxazin-6-one works by inhibiting the activity of histone demethylases, which are enzymes responsible for removing methyl groups from histone proteins. This inhibition leads to the accumulation of methylated histones, which can have a variety of effects on cellular processes, including gene expression, cell differentiation, and cell proliferation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-iodophenyl)-2-(2-phenylvinyl)-6H-1,3-oxazin-6-one are primarily related to its inhibition of histone demethylases. This inhibition leads to the accumulation of methylated histones, which can have a variety of effects on cellular processes, including gene expression, cell differentiation, and cell proliferation. 4-(3-iodophenyl)-2-(2-phenylvinyl)-6H-1,3-oxazin-6-one has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, 4-(3-iodophenyl)-2-(2-phenylvinyl)-6H-1,3-oxazin-6-one has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using 4-(3-iodophenyl)-2-(2-phenylvinyl)-6H-1,3-oxazin-6-one in lab experiments is its potency and specificity as a histone demethylase inhibitor. 4-(3-iodophenyl)-2-(2-phenylvinyl)-6H-1,3-oxazin-6-one has been shown to have a high degree of selectivity for histone demethylases, which reduces the risk of off-target effects. However, one limitation of using 4-(3-iodophenyl)-2-(2-phenylvinyl)-6H-1,3-oxazin-6-one in lab experiments is its relatively short half-life, which can make it difficult to maintain consistent levels of 4-(3-iodophenyl)-2-(2-phenylvinyl)-6H-1,3-oxazin-6-one in cell culture or animal models.
未来方向
There are several future directions for research on 4-(3-iodophenyl)-2-(2-phenylvinyl)-6H-1,3-oxazin-6-one. One area of interest is the development of more potent and selective histone demethylase inhibitors, which could have even greater therapeutic potential than 4-(3-iodophenyl)-2-(2-phenylvinyl)-6H-1,3-oxazin-6-one. Another area of interest is the identification of specific histone demethylases that are particularly important in cancer or neurodegenerative diseases, which could lead to the development of targeted therapies. Finally, there is also interest in exploring the potential of 4-(3-iodophenyl)-2-(2-phenylvinyl)-6H-1,3-oxazin-6-one as a therapeutic agent in other disease contexts, such as inflammation or metabolic disorders.
合成方法
4-(3-iodophenyl)-2-(2-phenylvinyl)-6H-1,3-oxazin-6-one can be synthesized using a variety of methods, but the most common method involves the condensation of 3-iodoaniline and cinnamaldehyde in the presence of a base such as potassium carbonate. The resulting product is then oxidized to form 4-(3-iodophenyl)-2-(2-phenylvinyl)-6H-1,3-oxazin-6-one.
科学研究应用
4-(3-iodophenyl)-2-(2-phenylvinyl)-6H-1,3-oxazin-6-one has been extensively studied in the context of cancer research, as histone demethylases are often dysregulated in cancer cells. 4-(3-iodophenyl)-2-(2-phenylvinyl)-6H-1,3-oxazin-6-one has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition to cancer research, 4-(3-iodophenyl)-2-(2-phenylvinyl)-6H-1,3-oxazin-6-one has also been studied in the context of neurodegenerative diseases, as histone demethylases have been implicated in the pathogenesis of these diseases.
属性
IUPAC Name |
4-(3-iodophenyl)-2-[(E)-2-phenylethenyl]-1,3-oxazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12INO2/c19-15-8-4-7-14(11-15)16-12-18(21)22-17(20-16)10-9-13-5-2-1-3-6-13/h1-12H/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KECSUPVLTJSSPX-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC(=CC(=O)O2)C3=CC(=CC=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NC(=CC(=O)O2)C3=CC(=CC=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-iodophenyl)-2-[(E)-2-phenylethenyl]-1,3-oxazin-6-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(2-furylmethylene)-3-(4-nitrophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B5909598.png)
![6-[2-(4-ethoxyphenyl)vinyl]-1,3-dimethyl-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5909614.png)
![ethyl 4-{5-[3-(4-fluorophenyl)-3-oxo-1-propen-1-yl]-2-furyl}benzoate](/img/structure/B5909621.png)
![6-[2-(2,4-dimethoxyphenyl)vinyl]-1,3-dimethyl-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5909624.png)
![N-{4-[(acetylamino)sulfonyl]phenyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B5909632.png)
![butyl 4-({3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoate](/img/structure/B5909634.png)
![1-(4-methoxybenzyl)-5-[(1-phenyl-1H-pyrazol-4-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5909643.png)
![7-(4-ethoxybenzylidene)-3-(4-nitrophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B5909649.png)
![1,3-dimethyl-6-[2-(1-naphthyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5909651.png)
![N-(2-hydroxy-4-nitrophenyl)-3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5909665.png)
![5-(4-chlorobenzylidene)-2-[4-(2-nitrophenyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B5909672.png)
![6-[2-(2-methoxyphenyl)vinyl]-1,3-dimethyl-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5909682.png)
![1-(3-methoxyphenyl)-5-[(1-phenyl-1H-pyrazol-4-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5909694.png)
![3-ethyl-5-{3-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5909710.png)